Cas no 928-91-6 (cis-4-Hexen-1-ol)

cis-4-Hexen-1-ol structure
cis-4-Hexen-1-ol structure
cis-4-Hexen-1-ol
928-91-6
C6H12O
100.158882141113
MFCD00148974
40268
87571120

cis-4-Hexen-1-ol Properties

Names and Identifiers

    • (Z)-hex-4-en-1-ol
    • cis-4-Hexen-1-ol
    • Cis-1-Hydroxy-4-Hexene
    • (4Z)-4-Hexen-1-ol (ACI)
    • 4-Hexen-1-ol, (Z)- (8CI)
    • (4Z)-Hex-4-en-1-ol
    • cis-4-Hexenol
    • Z-Hex-4-en-1-ol
    • +Expand
    • MFCD00148974
    • VTIODUHBZHNXFP-IHWYPQMZSA-N
    • 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
    • C(CCO)/C=C\C

Computed Properties

  • 100.088815
  • 1
  • 1
  • 3
  • 100.088815
  • 7
  • 48.4
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1.2
  • 0
  • 20.2

Experimental Properties

  • 1.33500
  • 20.23000
  • 1.443
  • 158°C(lit.)
  • 46°C
  • Not determined
  • Stable. Flammable. May be air-sensitive. Incompatible with strong oxidizing agents.
  • Not determined
  • 0.857

cis-4-Hexen-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003PFY-5g
cis-4-Hexen-1-ol
928-91-6 >95%(GC)
5g
$156.00 2024-04-20
A2B Chem LLC
AB72142-1g
Cis-4-hexen-1-ol
928-91-6 95%
1g
$35.00 2024-07-18
Aaron
AR003POA-5g
cis-4-Hexen-1-ol
928-91-6 95%
5g
$244.00 2024-07-18
abcr
AB126008-5 g
cis-4-Hexen-1-ol, 97%; .
928-91-6 97%
5g
€64.60 2023-05-10
Ambeed
A821419-25g
cis-4-Hexen-1-ol
928-91-6 98%
25g
$164.0
Cooke Chemical
T9122730-10mL
cis-4-Hexen-1-ol
928-91-6 >95.0%(GC)
10ml
RMB 548.00 2023-09-07
eNovation Chemicals LLC
Y1266630-5g
cis-4-Hexen-1-ol
928-91-6 97%
5g
$230 2023-09-04
TRC
H295000-250mg
cis-4-Hexen-1-ol
928-91-6
250mg
$ 60.00 2023-02-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19266-5g
cis-4-Hexen-1-ol, 97%
928-91-6 97%
5g
¥599.00 2023-05-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153483-10g
cis-4-Hexen-1-ol
928-91-6 >95.0%(GC)
10g
¥571.90 2023-09-03

cis-4-Hexen-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Migratory Hydrogenation of Terminal Alkynes by Base/Cobalt Relay Catalysis
Liu, Xufang; Liu, Bingxue; Liu, Qiang, Angewandte Chemie, 2020, 59(17), 6750-6755

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Toluene ;  15 min, rt
1.2 Solvents: Toluene ;  5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Cis unsaturated esters production for fragrance compositions
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene ;  20 min, rt
1.2 overnight, 90 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine
Ye, Xuan; Liu, Guosheng; Popp, Brian V.; Stahl, Shannon S., Journal of Organic Chemistry, 2011, 76(4), 1031-1044

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; 30 min, rt
1.2 Reagents: Ethyl acetate ;  rt
Reference
Unsaturated C18 fatty acids and their uses in therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Toluene
Reference
Enantioselective ring construction with control of side-chain stereochemistry. Synthesis of (+)-isoneonepetalactone
Taber, Douglass F.; Amedio, John C. Jr.; Raman, Krishna, Journal of Organic Chemistry, 1988, 53(13), 2984-90

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Hexamethylphosphoramide ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Asymmetric iodocyclization catalyzed by salen-CrIIICl: its synthetic application to swainsonine
Kwon, Hyo Young; Park, Chul Min; Lee, Sung Bae; Youn, Joo-Hack; Kang, Sung Ho, Chemistry - A European Journal, 2008, 14(3), 1023-1028

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Hexamethylphosphoramide ;  0 °C; 20 min, rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic Enantioselective Iodocyclization of γ-Hydroxy-cis-alkenes
Kang, Sung Ho; Lee, Sung Bae; Park, Chul Min, Journal of the American Chemical Society, 2003, 125(51), 15748-15749

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene
Reference
Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands
McDonald, Richard I.; White, Paul B.; Weinstein, Adam B.; Tam, Chun Pong; Stahl, Shannon S., Organic Letters, 2011, 13(11), 2830-2833

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chromium hexacarbonyl
Reference
Compounds with the aroma of green vegetables. V. Unbranched primary Z-alkenols
Vasil'ev, A. A.; Cherkaev, G. V.; Nikitina, M. A., Zhurnal Organicheskoi Khimii, 1993, 29(5), 889-94

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Calcium carbonate ,  Palladium Solvents: Pentane
Reference
Seven-membered ring synthesis based on arene olefin cycloadditions. Part IX. The total synthesis of (±)-rudmollin
Wender, Paul A.; Fisher, Karl, Tetrahedron Letters, 1986, 27(17), 1857-60

Synthetic Circuit 11

Reaction Conditions
Reference
[2.2.1]-Bicyclic systems relevant to synthetic studies on CP-225,917-use of a new silylated cyclopentadiene
Clive, Derrick L. J.; Cheng, Hua; Gangopadhyay, Pulak; Huang, Xiaojun; Prabhudas, Bodhuri, Tetrahedron, 2004, 60(19), 4205-4221

Synthetic Circuit 12

Reaction Conditions
Reference
An efficient approach to the azaspirocyclic structure of halichlorine and pinnaic acid
Lee, Sangku; Zhao, Zuchun, Tetrahedron Letters, 1999, 40(45), 7921-7924

Synthetic Circuit 13

Reaction Conditions
Reference
Regiochemistry and stereochemistry of intramolecular [2+2] photocycloaddition of carbon-carbon double bonds to cyclohexenones
Becker, D.; Nagler, M.; Sahali, Y.; Haddad, N., Journal of Organic Chemistry, 1991, 56(14), 4537-43

Synthetic Circuit 14

Reaction Conditions
Reference
Synthetically useful dianions via reductive lithiation of tetrahydrofurans by aromatic radical anions
Mudryk, Boguslaw; Cohen, Theodore, Journal of the American Chemical Society, 1991, 113(5), 1866-7

Synthetic Circuit 15

Reaction Conditions
Reference
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; Wyvill, Robert D., Journal of the Chemical Society, 1985, (9), 1983-95

Synthetic Circuit 16

Reaction Conditions
Reference
Pheromones. XXXII. Synthons for the preparation of bisolefinic Lepidoptera pheromones
Bestmann, Hans Juergen; Koschatzky, Karl Heinrich; Schaetzke, Wilfried; Suess, Joachim; Vostrowsky, Otto, Liebigs Annalen der Chemie, 1981, (9), 1705-20

Synthetic Circuit 17

Reaction Conditions
Reference
Remote functionalization by ferrous ion-cupric ion induced decomposition of alkyl hydroperoxides
Cekovic, Z.; Dimitrijevic, L.; Djokic, G.; Srnic, T., Tetrahedron, 1979, 35(17), 2021-6

Synthetic Circuit 18

Reaction Conditions
Reference
Stereoselective syntheses of the isomeric 5,10-pentadecadienals
Ohloff, Guenther; Vial, Christian; Naef, Ferdinand; Pawlak, Manfred, Helvetica Chimica Acta, 1977, 60(4), 1161-74

Synthetic Circuit 19

Reaction Conditions
Reference
Reduction of α,β-γ,δ-unsaturated alcohols by lithium aluminum hydride
Chantegrel, Bernard; Gelin, Suzanne, Bulletin de la Societe Chimique de France, 1975, 2639, 2639-42

Synthetic Circuit 20

Reaction Conditions
Reference
Radical cyclizations. XXV. Steric inhibition in formation of a six carbon ring in the cyclization of δ,ε ethylenic radicals
Julia, M.; Descoins, C.; Baillarge, M.; Jacquet, B.; Uguen, D.; et al, Tetrahedron, 1975, 31(15), 1737-44

cis-4-Hexen-1-ol Raw materials

cis-4-Hexen-1-ol Preparation Products

cis-4-Hexen-1-ol Suppliers

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